2-Bromo-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

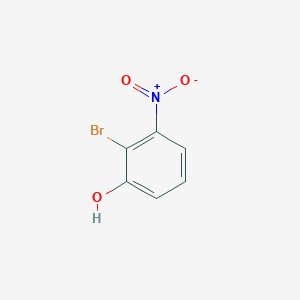

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRWIBVVHOHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429111 | |

| Record name | 2-bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101935-40-4 | |

| Record name | 2-bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-nitrophenol (CAS No. 101935-40-4), a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and purification protocols, designed for professionals in research and drug development.

Core Properties and Data

This compound is a valuable building block in organic synthesis, particularly for introducing a substituted phenyl group into larger molecules. Its properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101935-40-4 | [1][2][] |

| Molecular Formula | C₆H₄BrNO₃ | [2][4][5] |

| Molecular Weight | 218.01 g/mol | [] |

| Appearance | Yellow powder / Orange-brown solid | [][4] |

| Melting Point | 112-114 °C | [] |

| Boiling Point | 247.7 °C at 760 mmHg | [] |

| Density | 1.881 g/cm³ | [] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃/TMS) | δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃/TMS) | δ 153.7, 128.7, 119.8, 117.5, 102.9 | [4] |

| Mass Spectrum (MS) | m/z: 217.8 (MH⁺) | [1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from 2-Amino-3-nitrophenol [1][4]

This protocol is based on a Sandmeyer-type reaction, where an amino group is converted to a bromide via a diazonium salt intermediate.

Materials:

-

2-Amino-3-nitrophenol (5 g, 32.4 mmol)

-

Water (29.5 mL + 20 mL + 29.5 mL)

-

1,4-Dioxane (14.7 mL)

-

Hydrobromic acid (48%, 16.7 mL + 16.7 mL)

-

Sodium nitrite (2.23 g, 32.3 mmol)

-

Cuprous bromide (I) (5.34 g, 37.2 mmol)

-

Ether (3 x 150 mL)

-

Brine (1 x 150 mL)

-

Sodium sulfate (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ultrapure silica gel (230-400 mesh)

Procedure:

-

Dissolution: Dissolve 2-amino-3-nitrophenol in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL) in a suitable reaction vessel.

-

Acidification: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

-

Diazotization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of sodium nitrite (2.23 g) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture for another 15 minutes at 0 °C.

-

Sandmeyer Reaction: In a separate vessel, prepare a stirred mixture of cuprous bromide (I) (5.34 g) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL), pre-cooled to 0 °C. Add the diazonium salt solution dropwise to this mixture.

-

Reaction Progression: Stir the resulting mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes.

-

Work-up: Cool the reaction to room temperature and stir overnight. Transfer the mixture to a separatory funnel and extract with ether (3 x 150 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the organic layer to yield the crude product as a reddish-brown oil.

Purification by Fast Column Chromatography [1][4]

Procedure:

-

Column Preparation: Prepare a column with ultrapure silica gel using dichloromethane as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with dichloromethane.

-

Collection: Collect the fractions containing the desired product.

-

Evaporation: Concentrate the purified fractions to obtain pure this compound as an orange-brown solid. The reported yield is 45%.

Purity Analysis

The homogeneity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A reported method shows 97% homogeneity at 220 nm using a TFA system.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups—hydroxyl, bromo, and nitro—offer multiple reaction sites for derivatization. While direct applications in drug development are not extensively documented for this specific isomer, structurally related bromo-nitrophenols are crucial precursors in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-bromo-6-nitrophenol is a known intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist.[6] The reactivity of the bromo group in cross-coupling reactions and the potential for the nitro group to be reduced to an amine make these scaffolds highly valuable in medicinal chemistry for creating libraries of novel compounds.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[5] It causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[5] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-nitrophenol from 2-amino-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-nitrophenol from 2-amino-3-nitrophenol. The described methodology is based on the Sandmeyer reaction, a well-established and versatile method for the conversion of aromatic amines into aryl halides.[1][2] This process involves two key steps: the diazotization of the primary aromatic amine followed by the copper(I) bromide-catalyzed displacement of the diazonium group.[3][4]

Reaction Principle

The synthesis of this compound from 2-amino-3-nitrophenol is a classic example of the Sandmeyer reaction. The first step is the diazotization of 2-amino-3-nitrophenol, where the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt.[5] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[6]

In the second step, the diazonium salt is treated with a solution of cuprous bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, leading to the formation of this compound and the evolution of nitrogen gas.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-amino-3-nitrophenol.

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-nitrophenol | [7] |

| Final Product | This compound | [7] |

| Yield | 45% | [7] |

| Purity (HPLC) | 97% | [7] |

| Molecular Weight of Starting Material | 154.12 g/mol | |

| Molecular Weight of Final Product | 218.01 g/mol | [8] |

| Mass Spectrum (MS) m/z | 217.8 (MH+) | [7] |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

2-amino-3-nitrophenol (5 g, 32.4 mmol)[7]

-

Hydrobromic acid (48%, 33.4 mL, 294 mmol)[7]

-

1,4-Dioxane (14.7 mL)[7]

-

Sodium nitrite (2.23 g, 32.3 mmol)[7]

-

Cuprous bromide (I) (5.34 g, 37.2 mmol)[7]

-

Deionized water

-

Ether

-

Brine

-

Sodium sulfate (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ultrapure silica gel (230-400 mesh)

Procedure:

Part 1: Diazotization

-

In a suitable reaction vessel, dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[7]

-

Heat the mixture to reflux.

-

Slowly add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over a period of 20 minutes.[7]

-

Continue refluxing for an additional 15 minutes after the addition is complete.[7]

-

Cool the reaction mixture to 0 °C using an ice bath.[7]

-

Prepare a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL).[7]

-

Add the sodium nitrite solution to the cooled reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.[7]

-

Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.[7]

Part 2: Sandmeyer Reaction and Work-up

-

In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol).[7]

-

Transfer the cold diazonium salt solution to a pre-cooled jacketed dropping funnel (0 °C).

-

Add the diazonium salt solution dropwise to the stirred cuprous bromide mixture.

-

Stir the reaction mixture at 0 °C for 15 minutes.[7]

-

Warm the mixture to 60 °C and continue stirring for another 15 minutes.[7]

-

Cool the reaction to room temperature and stir overnight.[7]

-

Transfer the mixture to a separatory funnel and extract the product with ether (3 x 150 mL).[7]

-

Combine the organic layers and wash with brine (1 x 150 mL).[7]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a reddish-brown oil (7.99 g).[7]

Part 3: Purification

-

Purify the crude product by fast column chromatography using ultrapure silica gel.[7]

-

Elute the column with dichloromethane (CH₂Cl₂).[7]

-

Collect the fractions containing the desired product and concentrate to afford pure this compound as an orange-brown solid (3.16 g, 45% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 101935-40-4 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-3-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-3-nitrophenol (CAS No: 101935-40-4). It details a well-established experimental protocol for its synthesis via the Sandmeyer reaction, including purification and characterization. The guide also explores the compound's reactivity, drawing from the established chemistry of its constituent functional groups—a hydroxyl, a nitro group, and a bromine atom—and discusses its potential applications as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs are common in bioactive molecules, suggesting its potential as a valuable building block for novel therapeutic agents.

Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] Its chemical structure features a phenol ring substituted with a bromine atom at the ortho position and a nitro group at the meta position relative to the hydroxyl group. The presence of these functional groups significantly influences its physical and chemical characteristics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to note that some of the reported values, particularly for melting and boiling points, exhibit variability across different commercial suppliers. The pKa value is a predicted figure.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Melting Point | 147.5 °C | [2][3] |

| Boiling Point | 248 °C | [2] |

| Density | 1.881 g/cm³ | [2] |

| pKa (Predicted) | 7.39 ± 0.25 | [2] |

| Flash Point | 104 °C | [2] |

| Refractive Index | 1.6090 (estimate) | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through a Sandmeyer reaction, starting from 2-Amino-3-nitrophenol.[4] This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Experimental Protocol

Materials:

-

2-Amino-3-nitrophenol

-

Water (H₂O)

-

1,4-Dioxane

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (230-400 mesh)

Procedure:

-

Dissolution: Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[4]

-

Acidification and Heating: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.[4]

-

Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes. Stir the mixture at 0 °C for 15 minutes.[4]

-

Sandmeyer Reaction: In a separate flask, prepare a mixture of cuprous bromide (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol). Cool this mixture to 0 °C. Transfer the previously prepared diazonium salt solution to a pre-cooled dropping funnel and add it dropwise to the cuprous bromide mixture.[4]

-

Reaction Progression: Stir the resulting mixture at 0 °C for 15 minutes, then warm it to 60 °C and stir for another 15 minutes. Allow the reaction to cool to room temperature and stir overnight.[4]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[4]

-

Work-up: Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.[4]

-

Purification: Filter and concentrate the organic phase to obtain the crude product as a reddish-brown oil. Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound as an orange-brown solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (MH+) at m/z 217.8, which is consistent with its molecular weight.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃/TMS): δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H).[5]

-

¹³C NMR (75 MHz, CDCl₃/TMS): δ 153.7, 128.7, 119.8, 117.5, 102.9.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC analysis can be used to determine the purity of the synthesized compound. A reported homogeneity of 97% at 220 nm using a TFA method indicates a high degree of purity.[5]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate in organic synthesis.

Reactivity of Functional Groups

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This allows for O-alkylation and O-acylation reactions to introduce various substituents.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can undergo a wide range of further functionalization.

-

Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This is a powerful tool for constructing complex molecular scaffolds.

Applications in Drug Discovery and Development

While specific applications of this compound in marketed drugs are not widely documented, its structural features are present in many bioactive molecules. Halogenated nitrophenols are used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[6] The combination of a bromo-substituent and a reducible nitro group on a phenolic backbone makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

The general class of nitroaromatic compounds is crucial in the synthesis of various drugs, and substituted phenols are key intermediates in the production of a wide array of active pharmaceutical ingredients (APIs).[7][8] For instance, the structurally related 2-Bromo-6-nitrophenol is used as an intermediate in the synthesis of antitumor, antifungal, and antibacterial agents.[9][10]

The following diagram illustrates the potential synthetic utility of this compound as a building block in medicinal chemistry.

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It is also reported to cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined synthesis and the reactivity of its functional groups allow for a wide range of chemical transformations. While further research is needed to fully elucidate its biological activity and to establish its role in specific drug development pipelines, the information presented in this guide provides a solid foundation for researchers and scientists working in this field. The availability of a reliable synthetic protocol and comprehensive characterization data will facilitate its use in the exploration of new chemical space and the discovery of future therapeutic agents.

References

- 1. This compound | C6H4BrNO3 | CID 8167254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 101935-40-4 [amp.chemicalbook.com]

- 3. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 4. This compound | 101935-40-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Application and Crucial Synthetic Progress of Halogenated Nitrophenol Intermediates [cjph.com.cn]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-nitrophenol

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-3-nitrophenol, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support laboratory work and process development.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrNO₃.[1] Its chemical structure, featuring a hydroxyl, a nitro group, and a bromine atom on a benzene ring, dictates its physicochemical properties and reactivity.

| Property | Value | Source |

| Molecular Weight | 218.00 g/mol | [1] |

| Melting Point | 147.5 °C | [2] |

| Boiling Point | 248 °C | [2] |

| Density | 1.881 g/cm³ | [2][3] |

| pKa | 7.39 ± 0.25 (Predicted) | [2] |

| Appearance | Beige/brown powder or orange-brown solid | [2][4] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural features—a polar phenolic hydroxyl group and a nitro group capable of hydrogen bonding, combined with a lipophilic brominated aromatic ring—suggest a predictable solubility pattern. It is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents and water. The following table provides a qualitative summary of expected solubility based on structurally related compounds like brominated phenols and nitrophenols.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Very Soluble | The hydroxyl and nitro groups can form hydrogen bonds with the solvent.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Very Soluble | These solvents are effective at solvating polar organic molecules.[5] |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderately Soluble | A balance of polar and non-polar characteristics allows for some dissolution.[6] |

| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents.[5][6] |

| Aqueous | Water | Sparingly Soluble | Solubility is expected to be low but may be influenced by pH. |

Stability

The stability of this compound is a critical parameter for its storage and handling. As a nitrophenol derivative, it may be susceptible to degradation under certain conditions.

-

Thermal Stability : The compound has a defined melting and boiling point, suggesting it is stable at ambient temperatures.[2] However, like many nitroaromatic compounds, it may decompose at elevated temperatures. It is recommended to store it under inert gas (nitrogen or argon) at 2–8 °C.[2]

-

Photostability : Nitrophenols can undergo photochemical degradation upon exposure to UV radiation.[7] Direct photolysis can lead to the formation of various transformation products.[7] Therefore, it is advisable to store the compound in a dark place.[8]

-

pH Stability : The phenolic hydroxyl group means that the compound's solubility and stability in aqueous solutions can be pH-dependent. At alkaline pH, the formation of a phenolate anion may alter its reactivity and degradation pathways.[9][10]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-3-nitrophenol followed by a Sandmeyer-type reaction.[2][4][11]

Materials:

-

2-Amino-3-nitrophenol

-

Water

-

1,4-Dioxane

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Cuprous bromide (I)

-

Ether

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).[4][11]

-

Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.[4][11]

-

Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.[4][11]

-

Stir the mixture at 0 °C for 15 minutes.

-

In a separate flask, prepare a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.[4][11]

-

Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

-

After the addition is complete, stir at 0 °C for 15 minutes, then warm the mixture to 60 °C and stir for another 15 minutes.[4][11]

-

Cool the reaction to room temperature and stir overnight.[4][11]

-

Transfer the mixture to a separatory funnel and extract with ether (3 x 150 mL).[4][11]

-

Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by flash column chromatography using silica gel and dichloromethane as the eluent to yield pure this compound.[4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[6]

Materials and Equipment:

-

This compound (high purity solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with tight-sealing caps

-

Constant-temperature orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[6]

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6]

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample or filter it through a syringe filter.

-

Accurately dilute the saturated solution with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

Calculate the solubility in units such as mg/mL or mol/L.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for assessing the purity of this compound.[4][12] A reversed-phase method is generally effective for this type of compound.[13]

Instrumentation and Conditions (Typical):

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.[4]

-

Injection Volume: 10-20 µL.[13]

-

Column Temperature: 30 °C.[13]

Procedure:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the test sample by accurately weighing and dissolving it in the mobile phase to a known concentration within the calibration range.

-

Inject the standards and the sample solution into the HPLC system.

-

The purity is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

This compound serves as a versatile building block in organic synthesis. While direct biological activity is not widely reported, its structural analogs, such as other brominated and nitrated phenols, are used as intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[14] For instance, related compounds like 2-bromo-3-nitrobenzoic acid are precursors for potent enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer therapy.[15] The functional groups on this compound allow for various chemical transformations, making it a valuable starting material for creating diverse chemical libraries for drug discovery.

References

- 1. This compound | C6H4BrNO3 | CID 8167254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 101935-40-4 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 8. This compound | 101935-40-4 [sigmaaldrich.com]

- 9. scielo.sa.cr [scielo.sa.cr]

- 10. chemrxiv.org [chemrxiv.org]

- 11. This compound | 101935-40-4 [chemicalbook.com]

- 12. 101935-40-4|this compound|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

2-Bromo-3-nitrophenol: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 2-Bromo-3-nitrophenol (CAS No. 101935-40-4), a chemical intermediate used in various research and development applications. The following sections consolidate available data on its physical and chemical properties, hazard identification, and safe handling procedures to ensure the well-being of laboratory personnel.

Core Safety and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of approximately 218.00 g/mol .[1] While comprehensive, experimentally determined data for all physical and chemical properties are not publicly available, the existing information provides a crucial foundation for safe laboratory practices.

Physical and Chemical Data

The table below summarizes the available quantitative data for this compound. It is important to note that some data points, such as the boiling and flash points, are reported from single sources and should be treated with caution until independently verified.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₃ | PubChem[1] |

| Molecular Weight | 218.00 g/mol | PubChem[1] |

| Boiling Point | 248°C | Guidechem |

| Flash Point | 104°C | Guidechem |

| Appearance | Solid | Sigma-Aldrich |

Data for melting point, density, and solubility are not consistently reported in publicly available safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential health risks.

GHS Hazard Statements

The following hazard statements have been associated with this compound[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

The signal word associated with this compound is "Danger" .[2]

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures[2]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Data Determination

Specific experimental protocols for determining the physicochemical and toxicological properties of this compound are not detailed in the available safety data sheets. However, such studies are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties: The determination of properties like melting point, boiling point, and water solubility generally follows OECD Test Guidelines, Section 1. These protocols outline standardized experimental methods to ensure data accuracy and reproducibility.

Toxicological Data: Acute toxicity, skin irritation, and eye irritation studies are guided by OECD Test Guidelines, Section 4. For instance, acute oral toxicity is often assessed using methods like OECD TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or TG 425 (Acute Oral Toxicity: Up-and-Down Procedure). These guidelines are designed to minimize the use of animals while providing sufficient data for hazard classification. Although specific LD50 or LC50 values for this compound are not found in the public domain, the GHS classification indicates significant toxicity.

Visualizing Safety Protocols and Logical Relationships

To aid in the understanding of the necessary safety precautions and response measures, the following diagrams have been created using the DOT language.

Caption: Logical relationship between hazard identification and first aid response for this compound.

Caption: Recommended workflow for the safe handling of this compound in a laboratory setting.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide is intended to provide a comprehensive overview of the available safety data for this compound. It is imperative that all laboratory personnel working with this compound review the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to 2-Bromo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Bromo-3-nitrophenol, a key chemical intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, and critical safety information. This guide furnishes a detailed, step-by-step experimental protocol for its synthesis via the Sandmeyer reaction, derived from published methods. All pertinent quantitative data is consolidated for clarity and accessibility. Additionally, a logical workflow of the synthetic process is visualized to aid researchers in understanding the experimental sequence. This whitepaper is intended to serve as a foundational resource for professionals engaged in chemical research and the development of novel molecular entities.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with both a bromine atom and a nitro group. Its formal IUPAC name is this compound[1][]. This compound serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries[3].

Physicochemical Data Summary

The structural and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][] |

| CAS Number | 101935-40-4 | [1][4][5] |

| Molecular Formula | C₆H₄BrNO₃ | [1][5] |

| Molecular Weight | 218.01 g/mol | [] |

| Appearance | Yellow powder / Orange-brown solid | [][5] |

| Melting Point | 112-114°C | [] |

| Boiling Point | 247.7°C at 760 mmHg | [] |

| Density | 1.881 g/cm³ | [][6] |

| InChI Key | HRVRWIBVVHOHNN-UHFFFAOYSA-N | [1][] |

| SMILES | C1=CC(=C(C(=C1)O)Br)--INVALID-LINK--[O-] | [1][] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from 2-amino-3-nitrophenol, adapted from available chemical literature[4][5]. This multi-step process involves a diazotization reaction followed by a Sandmeyer reaction.

Materials and Reagents

-

2-amino-3-nitrophenol

-

Hydrobromic acid (48%)

-

1,4-Dioxane

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Synthesis Procedure

Step 1: Dissolution of Starting Material

-

In a round-bottom flask, dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of deionized water (29.5 mL) and 1,4-dioxane (14.7 mL)[4][5].

-

Heat the mixture to reflux to ensure complete dissolution.

-

Add hydrobromic acid (48%, 16.7 mL) dropwise over a period of 20 minutes. Maintain reflux for an additional 15 minutes after the addition is complete[4].

Step 2: Diazotization

-

Cool the reaction mixture to 0°C using an ice bath.

-

Prepare a solution of sodium nitrite (2.23 g, 32.3 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains at 0°C[4][5].

-

Continue stirring the mixture at 0°C for an additional 15 minutes to allow for the complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a mixture of cuprous bromide (5.34 g, 37.2 mmol) in deionized water (29.5 mL) and hydrobromic acid (48%, 16.7 mL)[4].

-

Cool this mixture to 0°C.

-

Transfer the previously prepared diazonium salt solution to a pre-cooled dropping funnel and add it dropwise to the stirred cuprous bromide mixture[4].

-

After the addition is complete, continue stirring at 0°C for 15 minutes.

Step 4: Work-up and Purification

-

Warm the reaction mixture to 60°C and stir for 15 minutes.

-

Cool the mixture to room temperature and continue stirring overnight[4].

-

Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether or ethyl acetate (e.g., 3 x 150 mL)[4][5].

-

Combine the organic layers and wash with brine (1 x 150 mL).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[4][5].

-

Purify the crude product by flash column chromatography using silica gel and an appropriate solvent system (e.g., dichloromethane) to afford pure this compound as an orange-brown solid[4][5]. The reported yield is approximately 45%[4][5].

Applications in Research and Development

While direct biological activity data for this compound is not extensively documented in peer-reviewed literature, its significance lies in its role as a versatile chemical intermediate[3]. The presence of three distinct functional groups—hydroxyl, bromo, and nitro—on the aromatic ring allows for a wide range of subsequent chemical transformations.

-

Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. For instance, related compounds like 2-Bromo-3-nitrobenzoic acid are used in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair[7]. The functional groups on this compound are amenable to reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions involving the bromine atom, making it a valuable starting material in drug discovery pipelines[3].

-

Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides, suggesting its potential utility as a building block in the agrochemical industry[3].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in Section 3.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C6H4BrNO3 | CID 8167254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 101935-40-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 101935-40-4 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Bromo-3-nitrophenol for Researchers and Drug Development Professionals

Introduction: 2-Bromo-3-nitrophenol is a substituted aromatic compound of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a phenol group ortho to a bromine atom and meta to a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their typical offerings.

| Supplier | Purity | Quantity | Indicative Price (USD) |

| BoroPharm Inc. | 97+% | - | $280.50 |

| Dabos (distributor for Apollo Scientific) | - | 1 g | $52.65 |

| BOC Sciences | 95% | Inquire | Inquire |

| BLD Pharm | - | Inquire | Inquire |

| Pure Chemistry Scientific Inc. | 98% | Grams | $500/gram |

| Nanjing Chemlin Chemical Co., Ltd. | 97% | Inquire | Inquire |

| Ambeed, Inc. (via Sigma-Aldrich) | 98% | Inquire | Inquire |

| Sunway Pharm Ltd | 97% | 250mg - 100g | $5.00 (250mg) - $567.00 (100g) |

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 101935-40-4 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol |

| Appearance | Yellow to orange-brown solid/powder[1] |

| Melting Point | 147.5 °C |

| Boiling Point | 248 °C |

| Density | 1.881 g/cm³ |

| Flash Point | 104 °C |

| Refractive Index | 1.652 |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Technique | Data |

| Mass Spectrometry (MS) | m/z: 217.8 (MH+)[1] |

| High-Performance Liquid Chromatography (HPLC) | Homogeneity at 220 nm: 97% (TFA method)[1] |

| ¹H Nuclear Magnetic Resonance (NMR) (300 MHz, CDCl₃/TMS) | δ 7.48 (d, J= 8.1 Hz, 1H), 7.37 (t, J = 8.1 Hz, 1H), 7.27 (d, J= 8.4 Hz, 1H), 6.13 (br s, 1H)[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃/TMS) | δ 153.7, 128.7, 119.8, 117.5, 102.9[1] |

Experimental Protocols

The following sections detail the synthesis and purification of this compound.

Synthesis of this compound from 2-Amino-3-nitrophenol

This procedure outlines a common laboratory-scale synthesis of this compound.[1]

Materials:

-

2-Amino-3-nitrophenol

-

Water

-

1,4-Dioxane

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Cuprous bromide (I)

-

Ether

-

Brine

-

Sodium sulfate (Na₂SO₃)

-

Ultrapure silica gel (230-400 mesh)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolution: Dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

-

Acid Addition: Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes after the addition is complete.

-

Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes. Maintain stirring at 0 °C for 15 minutes.

-

Sandmeyer Reaction: Transfer the cold diazonium salt solution to a pre-cooled jacketed dropping funnel (0 °C). Add this solution dropwise to a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol) at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and continue stirring for another 15 minutes. Cool the mixture to room temperature and stir overnight.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 150 mL). Dry the organic phase with sodium sulfate, filter, and concentrate to yield the crude product as a reddish-brown oil.

Purification by Column Chromatography

The crude product from the synthesis can be purified using flash column chromatography.[1]

Procedure:

-

Column Preparation: Prepare a column with ultrapure silica gel (1:25 ratio of crude product to silica gel).

-

Elution: Elute the column with dichloromethane as the solvent.

-

Collection and Concentration: Collect the fractions containing the desired product and concentrate them to afford pure this compound as an orange-brown solid.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

References

2-Bromo-3-nitrophenol storage and handling guidelines

An In-depth Technical Guide to the Storage and Handling of 2-Bromo-3-nitrophenol

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe storage and handling of this compound (CAS No. 101935-40-4). Adherence to these guidelines is crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound is a chemical compound with the molecular formula C6H4BrNO3.[1][2] It is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin irritation and serious eye irritation.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 218.00 g/mol [1] |

| Physical State | Solid[2] |

| Melting Point | 145 °C[4] |

| Boiling Point | 310.4°C at 760 mmHg[4] |

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store at room temperature.[2][4] |

| Container | Keep container tightly closed.[3][4][5][6][7] |

| Atmosphere | Store in a dry, cool, and well-ventilated place.[3][4][5][6][7] For long-term storage, keeping it in a dark place under an inert atmosphere is recommended.[2] |

| Light | Keep away from direct sunlight.[4] |

| Ignition Sources | Keep away from heat and sources of ignition.[4][5] |

Handling Procedures

Due to its hazardous nature, strict handling protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield.[3][8]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[8][9]

-

Body Protection : A lab coat or other protective clothing.[3][8][9]

-

Respiratory Protection : A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or during spill cleanup.[3][8][9]

Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4][8]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible.[4][8]

General Hygiene Practices

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][8][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6][8]

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with the following:

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C6H4BrNO3 | CID 8167254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 101935-40-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. file.leyan.com [file.leyan.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. uprm.edu [uprm.edu]

- 8. benchchem.com [benchchem.com]

- 9. giantchemsolutions.com [giantchemsolutions.com]

Reactivity of the Aromatic Ring in 2-Bromo-3-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 2-Bromo-3-nitrophenol. The interplay of the hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) substituents dictates the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions. This document synthesizes theoretical principles with available experimental data to serve as a resource for the strategic use of this compound in organic synthesis and drug development.

Introduction

This compound is a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals. The reactivity of its benzene ring is modulated by the electronic and steric effects of its three substituents: a strongly activating, ortho, para-directing hydroxyl group; a weakly deactivating, ortho, para-directing bromo group; and a strongly deactivating, meta-directing nitro group. Understanding the cumulative influence of these groups is crucial for predicting the outcomes of chemical transformations and designing efficient synthetic routes.

Theoretical Analysis of Aromatic Ring Reactivity

The overall reactivity of the this compound ring is a balance between the activating effect of the hydroxyl group and the deactivating effects of the bromo and nitro groups. The powerful electron-donating resonance of the hydroxyl group is the dominant activating influence, making the ring more susceptible to electrophilic attack than benzene, despite the presence of two deactivating groups. Conversely, the strong electron-withdrawing nature of the nitro group, coupled with the inductive withdrawal of the bromine, renders the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the individual substituents on the available positions (C4, C5, and C6) of the aromatic ring are as follows:

-

Hydroxyl group (-OH) at C1: Strongly activating and ortho, para-directing. It strongly favors substitution at the C4 (para) and C6 (ortho) positions.

-

Bromo group (-Br) at C2: Weakly deactivating via its inductive effect but ortho, para-directing due to its resonance effect. It directs towards the C4 (para) and C6 (ortho) positions.

-

Nitro group (-NO₂) at C3: Strongly deactivating and meta-directing. It directs towards the C5 position.

The synergistic ortho, para-directing influence of the hydroxyl and bromo groups, combined with the powerful activating nature of the hydroxyl group, strongly suggests that electrophilic substitution will preferentially occur at the C4 and C6 positions . The C6 position might be slightly favored due to the single ortho relationship with the activating hydroxyl group, though steric hindrance from the adjacent bromine at C2 could play a role. The C5 position is highly disfavored for electrophilic attack due to its meta relationship to the activating hydroxyl group and its ortho proximity to the deactivating nitro group.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur, the ring must be electron-deficient, and there must be a good leaving group. In this compound, the nitro group strongly withdraws electron density, activating the ring for nucleophilic attack. The bromo group at the C2 position is a potential leaving group. The hydroxyl group, being strongly electron-donating, disfavors SNAr. However, under basic conditions, the formation of a phenoxide ion would further activate the ring towards electrophilic, not nucleophilic, substitution. Therefore, SNAr reactions are more likely to proceed under neutral or acidic conditions, or if the hydroxyl group is protected. The positions ortho and para to the electron-withdrawing nitro group are the most activated for nucleophilic attack. In this case, the bromine atom is ortho to the nitro group, making it a plausible site for nucleophilic displacement.

Experimental Data and Protocols

Synthesis of this compound

The synthesis of this compound is well-documented, proceeding from 2-amino-3-nitrophenol via a Sandmeyer-type reaction.

Table 1: Synthesis of this compound from 2-Amino-3-nitrophenol

| Step | Reagents and Conditions | Product | Yield | Reference |

| 1. Diazotization | 2-amino-3-nitrophenol, H₂O, 1,4-dioxane, HBr (48%), reflux; then NaNO₂, H₂O, 0°C | Diazonium salt intermediate | Not isolated | [1][2] |

| 2. Sandmeyer | Cu(I)Br, H₂O, HBr (48%), 0°C to 60°C | This compound | 45% | [1][2] |

-

A solution of 2-amino-3-nitrophenol (5 g, 32.4 mmol) in water (29.5 mL) and 1,4-dioxane (14.7 mL) is heated to reflux.

-

Hydrobromic acid (48%, 16.7 mL, 147 mmol) is added dropwise over 20 minutes, and reflux is continued for an additional 15 minutes.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) is added over 30 minutes while maintaining the temperature at 0°C.

-

Stirring is continued for 15 minutes at 0°C.

-

This mixture is then added dropwise to a stirred mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol) at 0°C.

-

The reaction is stirred at 0°C for 15 minutes, warmed to 60°C for 15 minutes, and then cooled to room temperature and stirred overnight.

-

The product is extracted with ether (3 x 150 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

Purification by flash column chromatography (silica gel, CH₂Cl₂) affords pure this compound as an orange-brown solid.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound readily undergoes reactions typical of phenols, such as O-alkylation and the Mitsunobu reaction. These reactions are often the first step in synthetic sequences utilizing this building block.

Table 2: O-Alkylation and Mitsunobu Reactions of this compound

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| O-Methylation | Cs₂CO₃, MeI, DMF | 2-Bromo-1-methoxy-3-nitrobenzene | Not specified | [1] |

| O-Benzylation | Benzyl bromide, K₂CO₃, DMF | 1-(Benzyloxy)-2-bromo-3-nitrobenzene | 91% | [3][4] |

| Mitsunobu Reaction | Pyrrolidine derivative (alcohol), DEAD, PPh₃, THF | Ether-linked pyrrolidine derivative | Not specified | [5][6] |

-

To a solution of this compound in DMF, add potassium carbonate.

-

Add benzyl bromide and stir the mixture, typically at room temperature, until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield 1-(benzyloxy)-2-bromo-3-nitrobenzene.

Predicted Reactivity in Other Substitution Reactions

In the absence of specific experimental data, the reactivity of this compound in other common aromatic substitution reactions can be predicted based on the principles outlined in Section 2.

-

Nitration: Further nitration is expected to be difficult due to the presence of two deactivating groups. If forced, the incoming nitro group would likely be directed to the C4 or C6 positions, guided by the powerful hydroxyl directing group.

-

Halogenation: Similar to nitration, halogenation would be directed to the C4 and C6 positions. The activating effect of the hydroxyl group may allow this reaction to proceed under milder conditions than those required for the halogenation of benzene.

-

Sulfonation: Sulfonation is also predicted to occur at the C4 and C6 positions.

-

Friedel-Crafts Alkylation and Acylation: These reactions are unlikely to be successful. The strongly deactivating nitro group, and to a lesser extent the bromo group, are incompatible with the Lewis acid catalysts typically used in Friedel-Crafts reactions. Furthermore, the phenolic hydroxyl group can coordinate with the Lewis acid, further deactivating the ring.

Applications in Drug Development

This compound has been utilized as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease.[7][8][9][10] Its functional groups allow for the construction of complex molecular architectures required for biological activity. It has also served as a starting material in the total synthesis of yaequinolone-related natural products.[3][4][11]

Conclusion

The reactivity of the aromatic ring in this compound is a complex interplay of activating and deactivating substituent effects. The hydroxyl group is the dominant directing group for electrophilic aromatic substitution, favoring attack at the C4 and C6 positions. The electron-withdrawing nitro group activates the ring for potential nucleophilic aromatic substitution at the C2 position, displacing the bromo group. While comprehensive experimental data on a wide range of substitution reactions is limited, the available information from its use in multi-step syntheses, combined with a strong theoretical understanding of substituent effects, provides a robust framework for the strategic application of this compound in chemical research and drug development. This guide serves as a foundational resource for scientists and researchers seeking to exploit the synthetic potential of this versatile molecule.

References

- 1. US7585845B2 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 2. This compound | 101935-40-4 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE602004010137T2 - COMPOUNDS AS HEPATITIS C INHIBITORS - Google Patents [patents.google.com]

- 8. US7642235B2 - Macrocyclic peptides active against the hepatitis C virus - Google Patents [patents.google.com]

- 9. US20050020503A1 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 10. US8067438B2 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-3-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-nitrophenol, a versatile building block in organic synthesis. The strategic positioning of the bromo, nitro, and hydroxyl functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry and drug discovery.

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of a substituted nitrophenyl moiety into target molecules. The reactivity of its functional groups can be selectively exploited:

-

Hydroxyl Group: The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation reactions. A common and powerful application is the Williamson ether synthesis to introduce various side chains.

-

Bromo Group: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.

-

Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further functionalization possibilities, including diazotization, acylation, and the formation of nitrogen-containing heterocycles.

The interplay of these functional groups allows for the construction of complex molecular architectures, including substituted benzofurans and other heterocyclic systems that are prevalent in bioactive molecules.[1][2]

Synthesis of this compound

This compound can be synthesized via a Sandmeyer-type reaction from 2-amino-3-nitrophenol. The following protocol provides a detailed experimental procedure.

Experimental Protocol: Synthesis of this compound

This protocol describes the diazotization of 2-amino-3-nitrophenol followed by a copper-catalyzed bromination.[3][4]

Materials:

-

2-Amino-3-nitrophenol

-

Water

-

1,4-Dioxane

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Cuprous bromide (I)

-

Ether

-

Brine

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-3-nitrophenol (5 g, 32.4 mmol) in a mixture of water (29.5 mL) and 1,4-dioxane (14.7 mL).

-

Heat the mixture to reflux and add hydrobromic acid (48%, 16.7 mL, 147 mmol) dropwise over 20 minutes. Continue refluxing for an additional 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2.23 g, 32.3 mmol) in water (20 mL) over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

In a separate flask, prepare a mixture of cuprous bromide (I) (5.34 g, 37.2 mmol) in water (29.5 mL) and hydrobromic acid (48%, 16.7 mL, 147 mmol), and cool it to 0 °C.

-

Add the diazonium salt solution dropwise to the cuprous bromide mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes, then warm to 60 °C and stir for another 15 minutes.

-

Cool the mixture to room temperature and stir overnight.

-

Transfer the reaction mixture to a separatory funnel and extract with ether (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-nitrophenol | [3][4] |

| Product | This compound | [3][4] |

| Yield | 45% | [3][4] |

| Appearance | Orange-brown solid | [3][4] |

| Mass Spectrum (m/z) | 217.8 (MH+) | [3][4] |

Application in Heterocycle Synthesis: A Proposed Synthesis of 6-Nitrobenzofuran

A key application of this compound is in the synthesis of substituted benzofurans, which are important scaffolds in many biologically active compounds.[5][6][7] The following is a proposed synthetic pathway for 6-nitrobenzofuran, illustrating the utility of this compound as a starting material. This synthesis involves an initial Williamson ether synthesis followed by a palladium-catalyzed intramolecular cyclization.

Caption: Proposed synthetic workflow for 6-Nitrobenzofuran.

Experimental Protocol: Proposed Synthesis of 6-Nitrobenzofuran

Step 1: Williamson Ether Synthesis of 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene

This step involves the O-alkylation of this compound with propargyl bromide.[8]

Materials:

-

This compound

-

Propargyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to 6-Nitrobenzofuran

This step involves a Sonogashira-type intramolecular cyclization to form the benzofuran ring.[5][9]

Materials:

-

2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous and degassed)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene (1.0 eq) in degassed toluene, add triethylamine (3.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-nitrobenzofuran.

Expected Quantitative Data for the Proposed Synthesis

| Reaction Step | Product | Expected Yield |

| Williamson Ether Synthesis | 2-Bromo-3-nitro-1-(prop-2-yn-1-yloxy)benzene | 85-95% |

| Intramolecular Cyclization | 6-Nitrobenzofuran | 70-85% |

Note: The expected yields are based on typical yields for these types of reactions and may require optimization for this specific substrate.

Logical Workflow for Synthetic Transformations

The following diagram illustrates the logical progression of functional group transformations that can be achieved starting from this compound, highlighting its versatility as a synthetic intermediate.

Caption: Versatility of this compound in synthesis.

These examples demonstrate the potential of this compound as a valuable starting material for the synthesis of a variety of complex organic molecules. Its utility in constructing heterocyclic frameworks makes it a compound of significant interest for researchers in medicinal chemistry and drug development.

References

- 1. soc.chim.it [soc.chim.it]

- 2. jocpr.com [jocpr.com]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]